3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of trichloromethyl-pyridine with fluorine atoms.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Pyridine and Thiadiazole Rings: The final step involves coupling the pyridine and thiadiazole rings under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop protection products.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Studied for its antimicrobial activity.
Uniqueness
3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of a trifluoromethyl group, pyridine ring, and thiadiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F3N4S |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)4-1-2-13-5(3-4)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15) |
InChI Key |
SFZFJDUCYCMFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C2=NSC(=N2)N |
Origin of Product |
United States |
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